![molecular formula C22H21N5O3S B2422336 2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251550-39-6](/img/structure/B2422336.png)
2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA, which can disrupt the function of cancer cells .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]pyrazines have been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel heterocycles, including derivatives similar to the mentioned compound, have been explored for their potential as insecticidal agents against certain pests such as the cotton leafworm, Spodoptera littoralis. The study involved creating various heterocycles to assess their insecticidal properties, indicating a broad application in pest management and agricultural sciences (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
- Research into triazolo and thiadiazole derivatives has uncovered significant antimicrobial and antifungal activities. These compounds, which share a core structural similarity with the specified chemical, have shown promise in combating microbial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Another study reported the synthesis of novel pyrazoline and pyrazole derivatives exhibiting potent antibacterial and antifungal activities, which could contribute to the development of new therapeutic agents (Hassan et al., 2013).
Anticancer and Antitumor Properties
- A study on the synthesis and characterization of novel pyrido and thiazolo derivatives found these compounds to have notable antimicrobial activity, suggesting their utility in creating new treatments for microbial infections and possibly in cancer research (El‐Kazak & Ibrahim, 2013). Furthermore, triazolo[4,3-a]pyrazin derivatives have been identified as versatile scaffolds for designing potent adenosine human receptor antagonists, highlighting their significance in neuroscience and pharmacology, especially in relation to Parkinson's disease models (Falsini et al., 2017).
Chemical Modification and Biological Potential
- The structural modification and evaluation of these compounds' biological activities have been studied, indicating their potential in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors. This includes research into their role as antifungal agents and their interaction with biological targets such as the 14-α-demethylase lanosterol, providing insights into their pharmacological potential (Fedotov et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-15-6-4-5-7-18(15)31-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-16-8-10-17(30-2)11-9-16/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZYTRZCUEHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

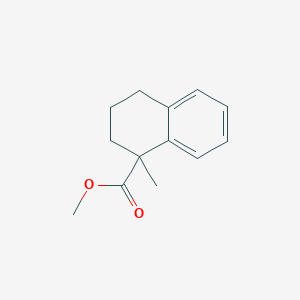
![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
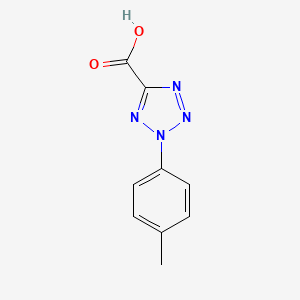
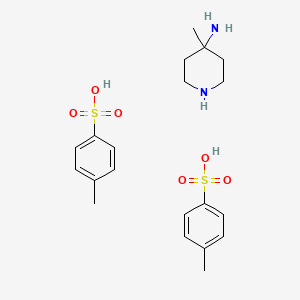


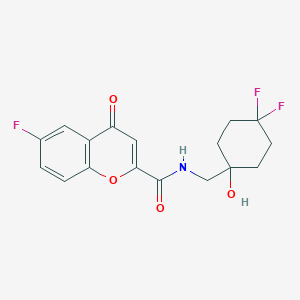
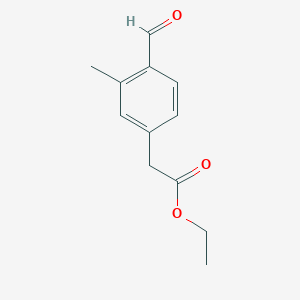
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)